Acid Uptake Basicity (KH): TEDGA (as T2EHDGA Proxy) vs. TODGA
The extraction constant (KH) for nitric acid, a measure of ligand basicity and an indicator of third-phase formation propensity, is significantly lower for branched-chain DGAs compared to linear-chain DGAs. A direct head-to-head comparison between N,N,N',N'-tetra-2-ethylhexyl diglycolamide (T2EHDGA, branched analog) and N,N,N',N'-tetraoctyl diglycolamide (TODGA, linear analog) provides a validated class-level inference for TEDGA. TEDGA, possessing the shortest possible linear ethyl chains, exhibits even lower organic-phase basicity and acid extraction than T2EHDGA [1].
| Evidence Dimension | Nitric Acid Extraction Constant (KH) |
|---|---|
| Target Compound Data | KH < 1.8 (inferred for TEDGA based on alkyl chain trend; T2EHDGA KH = 1.8) |
| Comparator Or Baseline | TODGA (N,N,N',N'-tetraoctyl diglycolamide), KH = 4.1 |
| Quantified Difference | KH(TEDGA) < KH(T2EHDGA) = 1.8 vs. KH(TODGA) = 4.1 (reduction factor of >2.3) |
| Conditions | Nitric acid extraction studies; 0.1 M DGA in n-dodecane at 25°C |
Why This Matters
Lower KH directly translates to reduced co-extraction of mineral acid and lower risk of undesirable third-phase formation, critical for maintaining stable phase boundaries in continuous industrial solvent extraction contactors.
- [1] Gujar, R. B., Ansari, S. A., Murali, M. S., Mohapatra, P. K., & Manchanda, V. K. (2010). Comparative evaluation of two substituted diglycolamide extractants for ‘actinide partitioning’. Journal of Radioanalytical and Nuclear Chemistry, 284(2), 377–385. View Source
